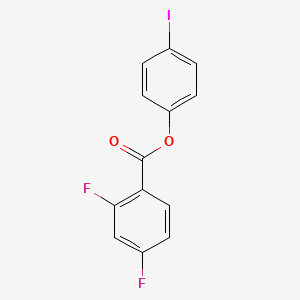
4-Iodophenyl 2,4-difluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodophenyl 2,4-difluorobenzoate is an organic compound with the molecular formula C13H7F2IO2 and a molecular weight of 360.09 g/mol . This compound is characterized by the presence of an iodophenyl group and a difluorobenzoate moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodophenyl 2,4-difluorobenzoate typically involves the esterification of 4-iodophenol with 2,4-difluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Iodophenyl 2,4-difluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenyl group can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodophenyl group reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: The major products are substituted phenyl derivatives, depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the iodophenyl group with boronic acids.
Scientific Research Applications
4-Iodophenyl 2,4-difluorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodophenyl 2,4-difluorobenzoate depends on its specific application. In biochemical assays, the compound may act as a substrate or inhibitor, interacting with specific enzymes or proteins. The molecular targets and pathways involved can vary, but typically include interactions with active sites or binding pockets of target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Iodophenol: An aromatic compound with similar iodine substitution, used in various coupling reactions.
2,4-Difluorobenzoic Acid: A precursor in the synthesis of 4-Iodophenyl 2,4-difluorobenzoate, used in organic synthesis.
4-Iodophenyl 2,4-dichlorobenzoate: A structurally similar compound with chlorine substituents instead of fluorine.
Uniqueness
This compound is unique due to the presence of both iodine and fluorine substituents, which impart distinct reactivity and properties. The combination of these substituents makes it a versatile intermediate in organic synthesis, enabling the formation of diverse and complex molecules .
Properties
Molecular Formula |
C13H7F2IO2 |
|---|---|
Molecular Weight |
360.09 g/mol |
IUPAC Name |
(4-iodophenyl) 2,4-difluorobenzoate |
InChI |
InChI=1S/C13H7F2IO2/c14-8-1-6-11(12(15)7-8)13(17)18-10-4-2-9(16)3-5-10/h1-7H |
InChI Key |
CZIZCEXWFFPBJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=C(C=C(C=C2)F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















